Home > Products > Screening Compounds P101065 > 7-(4-Methoxyphenyl)-7,8-dihydro-8-oxo-1,2,4-triazolo[4,3-a]pyrazine-3-propanoic Acid
7-(4-Methoxyphenyl)-7,8-dihydro-8-oxo-1,2,4-triazolo[4,3-a]pyrazine-3-propanoic Acid - 912791-23-2

7-(4-Methoxyphenyl)-7,8-dihydro-8-oxo-1,2,4-triazolo[4,3-a]pyrazine-3-propanoic Acid

Catalog Number: EVT-1171727
CAS Number: 912791-23-2
Molecular Formula: C15H14N4O4
Molecular Weight: 314.3 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Classification

This compound falls under the categories of aromatics, heterocycles, and pharmaceutical intermediates. Its structure incorporates both triazole and pyrazine rings, making it of interest for drug development due to its potential interactions with biological targets .

Synthesis Analysis

The synthesis of 7-(4-Methoxyphenyl)-7,8-dihydro-8-oxo-1,2,4-triazolo[4,3-a]pyrazine-3-propanoic acid can be achieved through several methods:

  1. Tandem Ugi-Huisgen Reaction: This method involves the reaction of 2-azido-3-arylpropanoic acids with amines under mild conditions. The reaction typically occurs in methanol at room temperature for 20–30 minutes and is monitored using thin-layer chromatography (TLC) .
  2. Cyclization Reactions: Following the formation of the initial products from the Ugi reaction, cyclization can occur to form the triazolo[4,3-a]pyrazine structure. This often requires heating and can be facilitated by catalysts or specific solvents to enhance yield and purity .

The parameters for these reactions include temperature control, solvent choice (commonly methanol), and reaction time optimization to ensure high yields and selectivity.

Molecular Structure Analysis

The molecular structure of 7-(4-Methoxyphenyl)-7,8-dihydro-8-oxo-1,2,4-triazolo[4,3-a]pyrazine-3-propanoic acid features:

  • Triazole Ring: A five-membered ring containing three nitrogen atoms.
  • Pyrazine Ring: A six-membered ring with two nitrogen atoms.
  • Propanoic Acid Moiety: This functional group contributes to the compound's acidity and potential interactions in biological systems.

Structural Data

The compound's structural features can be analyzed using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), which confirm the presence of the expected functional groups and rings .

Chemical Reactions Analysis

7-(4-Methoxyphenyl)-7,8-dihydro-8-oxo-1,2,4-triazolo[4,3-a]pyrazine-3-propanoic acid can participate in various chemical reactions:

  1. Esterification: The carboxylic acid group can react with alcohols to form esters.
  2. Nucleophilic Substitution: The reactive sites on the triazole or pyrazine rings may undergo nucleophilic attack under appropriate conditions.
  3. Cyclization Reactions: As mentioned earlier, this compound can serve as a precursor in cyclization reactions to yield more complex heterocycles.

These reactions are crucial for modifying the compound to enhance its biological activity or alter its pharmacokinetic properties .

Mechanism of Action

The mechanism of action for 7-(4-Methoxyphenyl)-7,8-dihydro-8-oxo-1,2,4-triazolo[4,3-a]pyrazine-3-propanoic acid is not fully elucidated but is believed to involve interaction with specific protein targets in cells:

  1. Inhibition of Enzymatic Activity: Similar compounds have shown potential as inhibitors of kinases and other enzymes involved in signaling pathways.
  2. Modulation of Biological Pathways: By interacting with protein targets like p38 mitogen-activated protein kinase (MAPK), this compound may influence cellular responses to stress and inflammation .

Further studies are needed to clarify its precise mechanisms and identify specific biological targets.

Physical and Chemical Properties Analysis

The physical and chemical properties of 7-(4-Methoxyphenyl)-7,8-dihydro-8-oxo-1,2,4-triazolo[4,3-a]pyrazine-3-propanoic acid include:

  • Boiling Point: Approximately 645.9 ± 65.0 °C (predicted).
  • Density: Estimated at 1.44 ± 0.1 g/cm³ (predicted).
  • pKa: Approximately 4.24 ± 0.10 (predicted), indicating its acidic nature.

These properties suggest that the compound may exhibit stability under various conditions but could also be reactive under acidic or basic environments .

Applications

The applications of 7-(4-Methoxyphenyl)-7,8-dihydro-8-oxo-1,2,4-triazolo[4,3-a]pyrazine-3-propanoic acid are diverse:

  1. Medicinal Chemistry: As a potential drug candidate for treating inflammatory diseases due to its kinase inhibition properties.
  2. Chemical Biology Research: Used as a biochemical probe to study cellular signaling pathways involving kinases.
  3. Synthetic Intermediates: Its derivatives can serve as building blocks for synthesizing more complex pharmaceuticals.

Research continues into optimizing its synthesis and exploring new applications within pharmaceutical sciences .

Introduction to Triazolo[4,3-a]pyrazine Derivatives

Structural and Functional Significance of Triazolo[4,3-a]pyrazine Scaffolds in Medicinal Chemistry

The 1,2,4-triazolo[4,3-a]pyrazine scaffold represents a privileged heterocyclic system in drug discovery due to its distinct physicochemical properties and versatile bioactivity profile. This bicyclic framework consists of a triazole ring fused to a pyrazine moiety, creating an electron-deficient system with favorable hydrogen-bonding capabilities. Its topological polar surface area (∼25.78 Ų) supports adequate membrane permeability, while a consensus logP value of 0.25 indicates favorable aqueous solubility and gastrointestinal absorption potential [1] [5]. These intrinsic characteristics facilitate optimal drug-likeness parameters, making it an attractive template for therapeutic agent design [1].

Biological Significance: The scaffold's nitrogen-rich architecture enables diverse interactions with biological targets, particularly kinases and enzymes. Its planar conformation facilitates π-π stacking within hydrophobic binding pockets, while the triazole nitrogens serve as hydrogen bond acceptors for targeted molecular recognition. These properties underpin its broad pharmacological relevance:

  • Antidiabetic Applications: Derivatives like ABT-341 function as potent dipeptidyl peptidase-IV (DPP-IV) inhibitors, leveraging scaffold interactions with the enzyme's catalytic site [1].
  • Anticancer Activity: The scaffold forms the core of c-Met kinase inhibitors (e.g., foretinib derivatives), where it occupies ATP-binding domains through hydrophobic and hydrogen-bonding interactions [6] [8].
  • Antibacterial Agents: Novel derivatives demonstrate Gram-positive and Gram-negative activity by disrupting bacterial membrane integrity or enzyme function [2].

Table 1: Biological Activities of Triazolo[4,3-a]pyrazine Derivatives

Biological TargetRepresentative DerivativeKey ActivityMechanistic Insight
Dipeptidyl Peptidase-IVABT-341IC₅₀ < 50 nMCompetitive inhibition via triazole-pyrazine H-bonding
c-Met KinaseCompound 17lIC₅₀ = 26 nM (c-Met)ATP-site binding with U-shaped conformation
Bacterial TopoisomeraseCompound 2eMIC = 16 μg/mL (Escherichia coli)Disruption of DNA gyrase through π-cation interactions
VEGFR-2 KinaseCompound 22iIC₅₀ = 48 nMHydrophobic pocket occupancy and hinge region binding

Synthetic Versatility: The scaffold's synthetic accessibility enables diverse structural elaboration. Key approaches include:

  • Nucleophilic substitution at C3 of pyrazine precursors [3]
  • Cyclocondensation of hydrazine derivatives with dicarbonyl compounds [1]
  • Metal-catalyzed cross-coupling for C6 and C7 functionalization [10]

This synthetic flexibility allows for strategic modification to optimize target engagement, pharmacokinetics, and selectivity across therapeutic applications [1] [6].

Role of Methoxyphenyl and Propanoic Acid Substituents in Bioactive Molecule Design

The 4-methoxyphenyl and propanoic acid moieties in 7-(4-Methoxyphenyl)-7,8-dihydro-8-oxo-1,2,4-triazolo[4,3-a]pyrazine-3-propanoic acid confer specific steric, electronic, and pharmacophoric properties essential for biological activity.

4-Methoxyphenyl Group:

  • Electron-Donating Effects: The methoxy group (+M effect) enhances electron density at the para position, facilitating π-stacking interactions with aromatic residues in enzyme binding pockets (e.g., Phe-1223 in c-Met kinase) [4] [6].
  • Hydrophobic Contact: The phenyl ring occupies deep hydrophobic subpockets in targets like VEGFR-2, with methoxy positioning influencing selectivity over off-target kinases [6] [8].
  • Conformational Stabilization: In triazolopyrazine-based c-Met inhibitors, 4-aryl substituents enforce a bioactive conformation through van der Waals contacts with Leu-1157 and Met-1211 [6].

Propanoic Acid Moiety:

  • Ionizable Functionality: The carboxylic acid (pKₐ ∼4.2) enables salt-bridge formation with basic residues (e.g., Arg-1086 in DPP-IV), enhancing binding affinity and selectivity [1].
  • Solubility Modulation: Counterbalances scaffold hydrophobicity, improving aqueous solubility and bioavailability while maintaining membrane permeability [5].
  • Hydrogen-Bonding Capacity: Acts as a hydrogen bond donor/acceptor pair, critical for interacting with catalytic residues in enzymatic targets [2] [7].

Table 2: Substituent Contributions to Molecular Properties

SubstituentKey ContributionsBiological Impact
4-Methoxyphenyl- Hydrophobic surface area (≈80 Ų) - Electron-donating capacity (σₚ = -0.27) - Steric bulk (MR = 31.7)- Enhanced kinase binding affinity - Improved cellular penetration - Conformational rigidity
Propanoic Acid- Ionizable group (pKₐ 4.2–4.8) - H-bond donor/acceptor capacity - Negative electrostatic potential- Target-specific ionic interactions - Reduced plasma protein binding - Tunable solubility profiles

Synergistic Effects: The juxtaposition of these substituents creates a bifunctional pharmacophore:

  • The 7-(4-methoxyphenyl)-8-oxo group provides hydrophobic anchoring, as evidenced in c-Met inhibitors where similar groups increased potency 15-fold compared to unsubstituted analogs [4].
  • The propanoic acid at C3 enables extended interactions with solvent-exposed regions, crucial for achieving nanomolar inhibition in kinase targets (e.g., VEGFR-2 IC₅₀ = 2.6 μM for derivative 17l) [6] [8].
  • Electronic modulation through the methoxy group enhances scaffold π-acidity, promoting charge-transfer interactions with electron-rich enzyme subsites [7].

Historical Development and Key Milestones in Triazolo-Pyrazine Research

The evolution of triazolo[4,3-a]pyrazine chemistry reflects progressive sophistication in heterocyclic drug design:

Foundational Period (1960s–1990s):

  • 1962: Nelson and Potts first documented triazolopyrazine synthesis via cyclocondensation reactions, establishing core ring formation methodologies [10].
  • 1988: Evans et al. incorporated the scaffold in benzodiazepine receptor ligands, demonstrating CNS applicability and spurring neuropharmacological interest [1].
  • 1999: Kong et al. identified 2-(allylthio)pyrazine as a granulocytic differentiation inducer in HL-60 cells, revealing anticancer potential beyond traditional therapeutic areas [5].

Scaffold Diversification Era (2000–2010):

  • 2005: Kim et al. developed triazolopyrazine-based DPP-IV inhibitors, culminating in clinical candidate ABT-341 with sub-nanomolar enzyme affinity [1].
  • 2008: Albrecht et al. designed Class I c-Met inhibitors using the triazolopyrazine core, achieving selective kinase inhibition through optimized U-shaped binding geometry [6] [8].
  • 2010: Liu et al. pioneered dual c-Met/VEGFR-2 inhibitors, exploiting scaffold flexibility to address kinase cross-talk in tumorigenesis [6].

Modern Innovations (2011–Present):

  • 2020: Zhang et al. reported 4-oxo-pyridazinone-triazolopyrazine hybrids (e.g., compound 22i) with c-Met IC₅₀ = 48 nM, validated through xenograft models and co-crystallization studies [4].
  • 2022: Frontier work identified triazolopyrazine-based anion radicals exhibiting near-infrared luminescence, expanding applications into materials science [7].
  • 2023: Focused libraries of 5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-a]pyrazines enabled high-throughput exploration of saturated analogs for improved pharmacokinetics [10].

Table 3: Historical Milestones in Triazolo[4,3-a]pyrazine Research

DecadeKey AdvancementTherapeutic Impact
1960–1990- Core ring synthesis established - Early CNS-active derivativesFoundation for scaffold exploration
2000–2010- ABT-341 antidiabetic development - Class I c-Met inhibitorsValidation of kinase and enzyme targeting
2011–2020- Dual c-Met/VEGFR-2 inhibitors - Antibacterial derivatives (e.g., 2e)Multitarget therapies; antibiotic alternatives
2020–2025- Anion radical/NIR emitters - Saturated analog librariesExpansion into materials science and PK-optimized drugs

Current research leverages computational design (molecular docking, QSAR) and structural biology to refine substituent patterns. Modern syntheses employ flow chemistry and C–H activation for efficient derivatization, enabling rapid exploration of the 7-aryl-3-propanoic acid chemotype exemplified by 7-(4-Methoxyphenyl)-7,8-dihydro-8-oxo-1,2,4-triazolo[4,3-a]pyrazine-3-propanoic acid [6] [10]. These advancements position triazolopyrazines as enduring scaffolds for addressing unmet medical needs through rational drug design.

Properties

CAS Number

912791-23-2

Product Name

7-(4-Methoxyphenyl)-7,8-dihydro-8-oxo-1,2,4-triazolo[4,3-a]pyrazine-3-propanoic Acid

IUPAC Name

3-[7-(4-methoxyphenyl)-8-oxo-[1,2,4]triazolo[4,3-a]pyrazin-3-yl]propanoic acid

Molecular Formula

C15H14N4O4

Molecular Weight

314.3 g/mol

InChI

InChI=1S/C15H14N4O4/c1-23-11-4-2-10(3-5-11)18-8-9-19-12(6-7-13(20)21)16-17-14(19)15(18)22/h2-5,8-9H,6-7H2,1H3,(H,20,21)

InChI Key

DMPFXDQCEUEYHT-UHFFFAOYSA-N

SMILES

COC1=CC=C(C=C1)N2C=CN3C(=NN=C3C2=O)CCC(=O)O

Canonical SMILES

COC1=CC=C(C=C1)N2C=CN3C(=NN=C3C2=O)CCC(=O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.